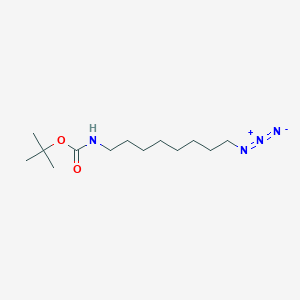

N-Boc-8-azidooctan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Boc-8-azidooctan-1-amine, also known as tert-butyl (8-azidooctyl)carbamate, is a chemical compound with the molecular formula C13H26N4O2. It is a derivative of octan-1-amine, where the amine group is protected by a tert-butoxycarbonyl (Boc) group and an azido group is attached to the eighth carbon of the octyl chain. This compound is commonly used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-8-azidooctan-1-amine typically involves the following steps:

Protection of the amine group: The primary amine group of octan-1-amine is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP).

Introduction of the azido group: The protected amine is then reacted with sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) to introduce the azido group at the eighth carbon of the octyl chain.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Boc-8-azidooctan-1-amine undergoes various chemical reactions, including:

Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst.

Substitution: Various nucleophiles like amines or thiols.

Cycloaddition: Alkynes in the presence of a copper catalyst for the Huisgen cycloaddition.

Major Products Formed

Reduction: 8-aminooctan-1-amine.

Substitution: Corresponding substituted products depending on the nucleophile used.

Cycloaddition: Triazole derivatives.

Scientific Research Applications

Click Chemistry and Drug Discovery

N-Boc-8-azidooctan-1-amine serves as a versatile building block in click chemistry, particularly in the synthesis of triazole compounds through azide-alkyne cycloaddition reactions. This reaction is notable for its efficiency and specificity, making it a valuable tool in drug discovery:

- Bioconjugation : The compound can be utilized to create stable conjugates with biomolecules, enabling targeted delivery systems for therapeutic agents. For instance, it can be conjugated with targeting ligands or drugs to enhance their efficacy and selectivity towards specific cells or tissues .

- Nanoparticle Functionalization : Researchers have successfully employed click chemistry involving this compound to functionalize nanoparticles for drug delivery applications. These nanoparticles can carry imaging agents or therapeutic drugs, improving the precision of treatment modalities .

Protein Labeling Techniques

This compound plays a significant role in bioorthogonal labeling techniques, particularly in the context of studying protein dynamics:

- Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) : This method allows for the incorporation of azide-bearing amino acids into newly synthesized proteins, which can then be tagged and visualized using fluorescent markers. The incorporation of this compound facilitates the tracking of protein synthesis and localization within cells .

Materials Science Applications

In materials science, this compound is utilized to develop advanced materials with specific properties:

- Polymer Synthesis : The compound can be integrated into polymer chains via click chemistry to create functionalized polymers that exhibit enhanced properties such as biocompatibility and biodegradability. These polymers are valuable in biomedical applications, including tissue engineering and drug delivery systems .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Mechanism of Action

Comparison with Similar Compounds

N-Boc-8-azidooctan-1-amine can be compared with other similar compounds:

N-Boc-8-bromo-octan-1-amine: Similar in structure but contains a bromo group instead of an azido group.

N-Boc-8-hydroxy-octan-1-amine: Contains a hydroxy group instead of an azido group.

N-Boc-8-iodo-octan-1-amine: Contains an iodo group instead of an azido group.

This compound is unique due to the presence of the azido group, which allows for specific reactions such as cycloaddition to form triazoles, a feature not shared by the other similar compounds .

Biological Activity

N-Boc-8-azidooctan-1-amine, also known as tert-butyl (8-azidooctyl)carbamate, is a compound with the molecular formula C13H26N4O2. This compound features a tert-butoxycarbonyl (Boc) protective group on the amine and an azido group attached to the eighth carbon of an octyl chain. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and biological applications.

The presence of the azido group provides significant reactivity, allowing for reductions, substitutions, and cycloadditions, particularly useful in bioconjugation and drug development.

The biological activity of this compound is primarily attributed to its functional groups:

-

Azido Group : This group can undergo various transformations:

- Reduction : Converts to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

- Substitution : Participates in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

- Cycloaddition : Engages in cycloaddition reactions, notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles .

- Boc Group : Serves as a protective group for the amine, preventing unwanted reactions during synthetic procedures.

Applications in Research and Medicine

This compound has several applications across different fields:

- Organic Synthesis : It is used as an intermediate for synthesizing complex organic molecules, especially amine derivatives and triazole-containing compounds .

- Bioconjugation Techniques : The compound is utilized for attaching biomolecules for labeling or modification purposes. This is particularly relevant in developing fluorescent probes for imaging and tracking biological processes .

- Pharmaceutical Development : It plays a role in synthesizing drug candidates that require specific functional groups for activity. For example, modifications of antibiotics like vancomycin have been explored using azide-functionalized derivatives .

1. Synthesis and Characterization of Azide-Probes

A study demonstrated the synthesis of azide-modified vancomycin derivatives that retained antimicrobial activity while enabling fluorescent labeling. The azido group facilitated the coupling with fluorophores through Cu-catalyzed azide–alkyne cycloaddition (CuAAC), showcasing its utility in drug development and imaging applications .

2. Reactivity Studies

Research highlighted the reactivity of this compound in forming triazoles through cycloaddition reactions. These reactions are crucial for creating bioactive compounds with potential therapeutic applications, emphasizing the compound's versatility in synthetic chemistry .

Comparative Analysis with Similar Compounds

| Compound | Functional Group | Key Reaction Type |

|---|---|---|

| N-Boc-8-bromo-octan-1-amine | Bromo Group | Electrophilic substitution |

| N-Boc-8-hydroxy-octan-1-amine | Hydroxy Group | Nucleophilic substitution |

| N-Boc-8-iodo-octan-1-amine | Iodo Group | Electrophilic substitution |

| This compound | Azido Group | Reduction, substitution, cycloaddition |

The azido group's unique reactivity sets this compound apart from its analogs, allowing for specific reactions that are not possible with bromo or iodo groups.

Properties

IUPAC Name |

tert-butyl N-(8-azidooctyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O2/c1-13(2,3)19-12(18)15-10-8-6-4-5-7-9-11-16-17-14/h4-11H2,1-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZMAFUGZJUKFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.